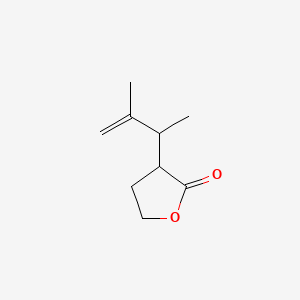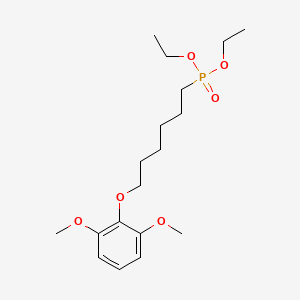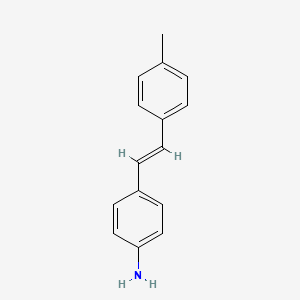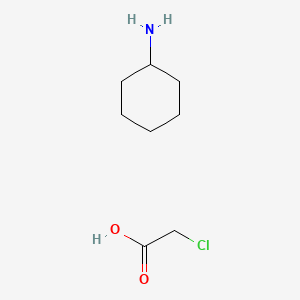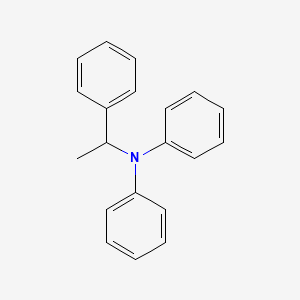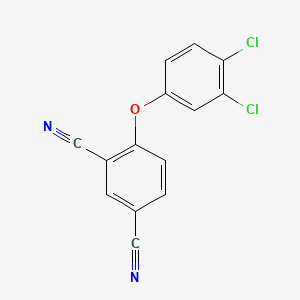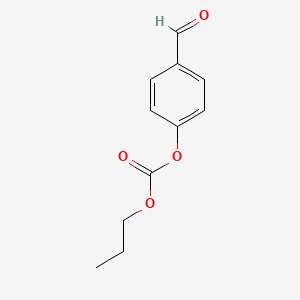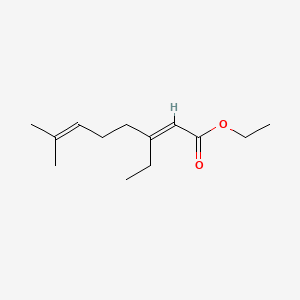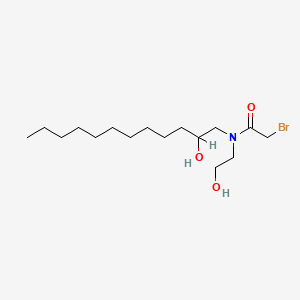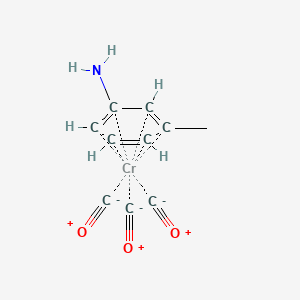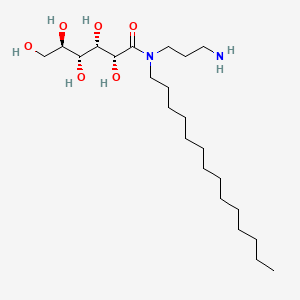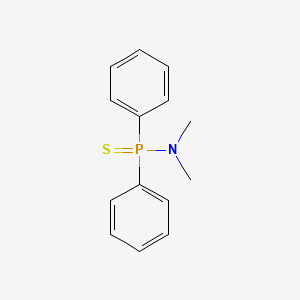
Ethyl 2-allyl-2-cyano-3-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-allyl-2-cyano-3-methylhexanoate is an organic compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, an allyl group, a cyano group, and a methyl group attached to a hexanoate backbone . It is used in various chemical and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-allyl-2-cyano-3-methylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-allyl-2-cyano-3-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction typically occurs under reflux conditions, with the removal of water to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-allyl-2-cyano-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl 2-allyl-2-cyano-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-allyl-2-cyano-3-methylhexanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the allyl group can participate in nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-methyl-2-propenoate: Similar structure but lacks the allyl group.
Ethyl 2-cyano-3-methylbutanoate: Similar structure but lacks the allyl group and has a different carbon backbone.
Ethyl 2-allyl-2-cyano-3-methylpentanoate: Similar structure but has a different carbon backbone.
Uniqueness
Ethyl 2-allyl-2-cyano-3-methylhexanoate is unique due to the presence of both an allyl group and a cyano group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of synthetic applications and potential biological activities .
Properties
CAS No. |
33422-23-0 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl 2-cyano-3-methyl-2-prop-2-enylhexanoate |
InChI |
InChI=1S/C13H21NO2/c1-5-8-11(4)13(10-14,9-6-2)12(15)16-7-3/h6,11H,2,5,7-9H2,1,3-4H3 |
InChI Key |
UKTWPGDYTUPYNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC=C)(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


